Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate
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Overview
Description
Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate is a chemical compound with the molecular formula C18H23FN2O4. It is known for its unique structure, which includes a cyano group, a fluorophenyl group, and an imidodicarbonate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate typically involves the reaction of 4-cyano-3-fluorobenzylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidodicarbonates.
Scientific Research Applications
Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate involves its interaction with specific molecular targets. The cyano and fluorophenyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The imidodicarbonate moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- Bis(1,1-dimethylethyl)-[(4-cyano-3-chlorophenyl)methyl]imidodicarbonate
- Bis(1,1-dimethylethyl)-[(4-cyano-3-bromophenyl)methyl]imidodicarbonate
- Bis(1,1-dimethylethyl)-[(4-cyano-3-methylphenyl)methyl]imidodicarbonate
Uniqueness
Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
tert-butyl N-[(4-cyano-3-fluorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4/c1-17(2,3)24-15(22)21(16(23)25-18(4,5)6)11-12-7-8-13(10-20)14(19)9-12/h7-9H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGOYVJTJXKGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)C#N)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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